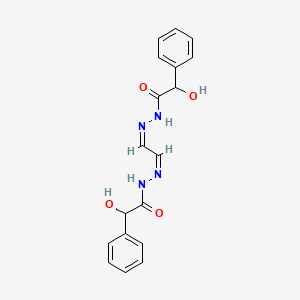![molecular formula C15H13FN4O2 B3866061 2-[2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866061.png)
2-[2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-[2-(4-fluorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, commonly known as FLB-12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazone derivative that has been synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of FLB-12 is not fully understood. However, it has been proposed that FLB-12 exerts its antitumor effects by inducing apoptosis in cancer cells. It has been suggested that FLB-12 inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. FLB-12 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FLB-12 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. FLB-12 has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, FLB-12 has been found to reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FLB-12 in lab experiments include its high purity and potency. FLB-12 has been synthesized using an optimized process that yields high purity and potency. It is also a relatively stable compound that can be stored for extended periods without degradation. However, the limitations of using FLB-12 in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The potential therapeutic applications of FLB-12 are still being explored, and there are several future directions for research. One direction is to investigate the use of FLB-12 in combination with other chemotherapeutic agents to enhance its antitumor effects. Another direction is to explore the use of FLB-12 in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is also needed to understand the mechanism of action of FLB-12 and its potential toxicity at high concentrations.
In conclusion, FLB-12 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through a multistep process and exhibits antitumor, anti-inflammatory, and analgesic properties. FLB-12 has been found to inhibit the growth of various cancer cell lines, reduce the production of pro-inflammatory cytokines, and reduce pain in animal models of neuropathic pain. While there are limitations to using FLB-12 in lab experiments, there are several future directions for research to explore its potential therapeutic applications further.
Applications De Recherche Scientifique
FLB-12 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. FLB-12 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. FLB-12 has been found to be effective in reducing pain in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-12-6-4-11(5-7-12)9-19-20-15(22)14(21)18-10-13-3-1-2-8-17-13/h1-9H,10H2,(H,18,21)(H,20,22)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVICBOQERWOGAH-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NN=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B3865991.png)
![2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
![{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]thio}acetic acid](/img/structure/B3866003.png)
![2-(3,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3866020.png)

![3-(4-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B3866028.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3866038.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3866053.png)
![methyl {2-[(methoxycarbonyl)amino]ethyl}[(2-oxo-2H-chromen-3-yl)carbonyl]carbamate](/img/structure/B3866054.png)

![3-methyl-2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3866074.png)
